![molecular formula C₂₁H₁₆ClF₃N₄O₃.C₇H₈O₃S B000631 Sorafenib tosilato CAS No. 475207-59-1](/img/structure/B631.png)
Sorafenib tosilato
Descripción general
Descripción
Sorafenib tosylate is an oral multikinase inhibitor . It is used to treat liver cancer, thyroid cancer, or kidney cancer . Sorafenib may also be used for purposes not listed in this medication guide .
Synthesis Analysis
Sorafenib tosylate has been loaded into albumin nanocarriers using a scalable process involving high-pressure homogenization . This process resulted in nanoparticles with an average size of 180±9 nm, encapsulation efficiency of 95%, and drug-loading efficiency of 48% .
Molecular Structure Analysis
Two crystalline forms of sorafenib tosylate were identified using X-ray powder diffraction, FT-IR, and Raman spectroscopy . The solubility of these forms was studied, and it was found that both forms were insoluble in 0.1 N hydrochloric acid (HCl), in acetate buffer (pH 4.5), and in phosphate buffer (pH 6.8) .
Chemical Reactions Analysis
Sorafenib tosylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells .
Physical And Chemical Properties Analysis
Sorafenib tosylate has a molecular formula of C28H24ClF3N4O6S . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .
In Vivo
Sorafenib tosylate has been used in various animal models to study its effects on tumor growth and metastasis. For example, in a study conducted on mice, the administration of sorafenib tosylate was found to reduce the growth of melanoma tumors and inhibit the formation of new blood vessels. In another study, sorafenib tosylate was found to inhibit the growth of hepatocellular carcinoma in a mouse model.
In Vitro
Sorafenib tosylate has also been used in various cell-based assays to study its anticancer effects. In a study conducted on human hepatocellular carcinoma cells, the administration of sorafenib tosylate was found to inhibit the growth of the cells in a dose-dependent manner. In another study, sorafenib tosylate was found to inhibit the growth of human bladder cancer cells.
Mecanismo De Acción
Target of Action
Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .
Mode of Action
Sorafenib tosylate exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .
Biochemical Pathways
Sorafenib tosylate affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.
Result of Action
The action of sorafenib tosylate results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, sorafenib tosylate prevents cancer cells from growing and may even kill them .
Action Environment
The action, efficacy, and stability of sorafenib tosylate can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for sorafenib tosylate . This system improves the therapeutic efficacy of poorly water-soluble drugs like sorafenib tosylate by delivering the drug in a target tumor with decreased adverse effects . .
Actividad Biológica
Sorafenib tosylate has been shown to be active against a wide range of cancer cell lines, including melanoma, hepatocellular carcinoma, and bladder cancer. It has also been shown to be active against a wide range of cell lines of non-cancerous origin, including liver, kidney, and endothelial cells.
Biochemical and Physiological Effects
Sorafenib tosylate has been shown to inhibit the activity of several protein kinases, including Sorafenib tosylate, PDGFR, and c-Kit. It has also been shown to inhibit the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of sorafenib tosylate in laboratory experiments has several advantages. It is a small molecule inhibitor of several protein kinases, which makes it ideal for studying the effects of these kinases on cancer cell growth and metastasis. Additionally, it is relatively easy to synthesize and is relatively stable in solution.
However, there are also some limitations to the use of sorafenib tosylate in laboratory experiments. It is a prodrug, and therefore must be converted to its active form in order to exert its effects. Additionally, it is expensive and not widely available.
Direcciones Futuras
Future research on sorafenib tosylate should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of other types of cancer. Additionally, further research should focus on developing more efficient methods for synthesizing sorafenib tosylate and exploring its potential as a diagnostic tool for the early detection of cancer. Furthermore, research should also focus on exploring the potential of sorafenib tosylate as an adjuvant therapy for existing cancer treatments, such as chemotherapy and radiation therapy. Finally, research should also focus on developing more effective delivery systems for sorafenib tosylate, such as nanoparticles and liposomes, to improve its bioavailability and reduce its side effects.
Aplicaciones Científicas De Investigación
Tratamiento del carcinoma hepatocelular
Sorafenib tosilato está aprobado por la Administración de Alimentos y Medicamentos (FDA) de los EE. UU. para el tratamiento del carcinoma hepatocelular irresecable, un tipo de cáncer de hígado . Se ha demostrado que mejora la supervivencia general del paciente .
Tratamiento del carcinoma de células renales avanzado
This compound también se usa como terapia de un solo agente en el carcinoma de células renales, un tipo de cáncer de riñón . Se dirige a los receptores de tirosina quinasa de la superficie celular y las quinasas intracelulares descendentes que están implicadas en la proliferación de células tumorales .
Tratamiento del carcinoma diferenciado de tiroides
Este fármaco se utiliza en el tratamiento del carcinoma diferenciado de tiroides en ciertos pacientes cuyo cáncer ha empeorado, ha regresado o se ha diseminado a otras partes del cuerpo y no respondió al tratamiento con yodo radiactivo .
Polimorfismo estructural y solubilidad
La presencia de ingredientes farmacéuticos activos (API) en forma de diferentes estados polimórficos puede inducir diferencias en sus propiedades fisicoquímicas. En el caso de los API de baja solubilidad, como el this compound, pequeñas variaciones en la solubilidad pueden provocar grandes diferencias en la biodisponibilidad .
Sistemas de administración de fármacos
Para superar las desventajas del this compound, como la baja solubilidad acuosa, la baja biodisponibilidad, las propiedades farmacocinéticas desfavorables y los efectos secundarios indeseables, el atrapamiento del sorafenib en nanoportadores mediante nanoformulaciones es una estrategia eficaz .
Aumento de la biodisponibilidad oral
Sorafenib cargado en el Sistema de Administración de Fármacos Nanoemulsificantes Auto (SNEDDS) podría explotarse potencialmente como un sistema de administración para aumentar la biodisponibilidad oral en 5 veces en comparación con el fármaco puro al minimizar el metabolismo de primer paso y aumentar la solubilidad .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.